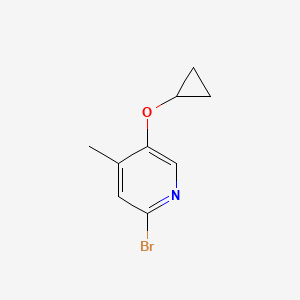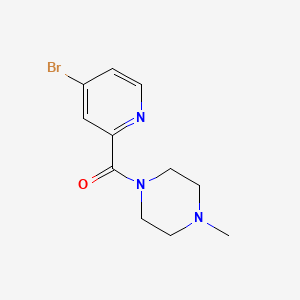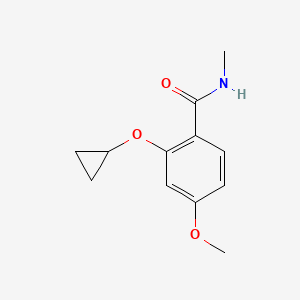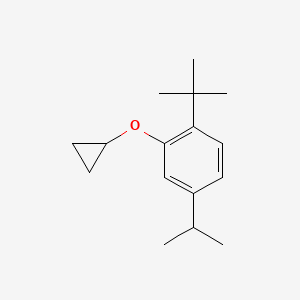
1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene is an organic compound with the molecular formula C16H24O and a molar mass of 232.36 g/mol . This compound is characterized by a benzene ring substituted with tert-butyl, cyclopropoxy, and isopropyl groups, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
The synthesis of 1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene can be achieved through several synthetic routes. One common method involves the alkylation of a benzene derivative with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . Another approach includes the reaction of benzene with isobutene under acidic conditions . Industrial production methods often utilize these reactions due to their efficiency and scalability.
Análisis De Reacciones Químicas
1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with halogens, nitro groups, or alkyl groups using reagents like bromine, nitric acid, or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene involves its interaction with specific molecular targets and pathways. The tert-butyl and isopropyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyclopropoxy group adds to the compound’s steric and electronic properties, affecting its overall behavior in chemical and biological systems .
Comparación Con Compuestos Similares
1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene can be compared with similar compounds such as:
1-Tert-butyl-4-cyclopropoxy-2-isopropylbenzene: This compound has a similar structure but with different substitution positions, leading to variations in reactivity and applications.
2-Tert-butyl-1-cyclopropoxy-4-isopropylbenzene: Another isomer with distinct properties and uses in research and industry.
Propiedades
Fórmula molecular |
C16H24O |
|---|---|
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
1-tert-butyl-2-cyclopropyloxy-4-propan-2-ylbenzene |
InChI |
InChI=1S/C16H24O/c1-11(2)12-6-9-14(16(3,4)5)15(10-12)17-13-7-8-13/h6,9-11,13H,7-8H2,1-5H3 |
Clave InChI |
SNFRMHHAORJXRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)C(C)(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


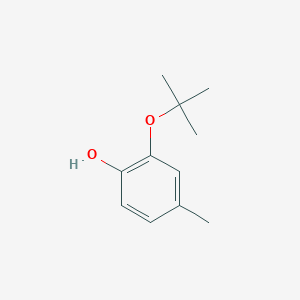

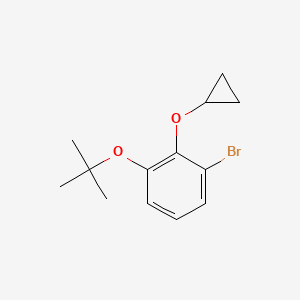
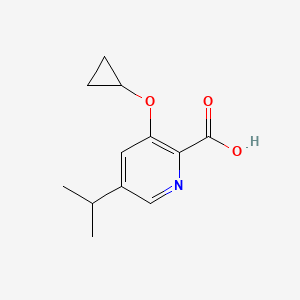
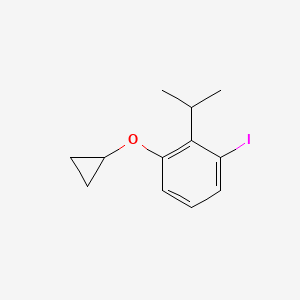

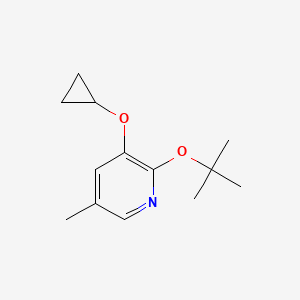

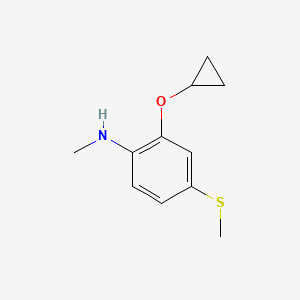
![3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14837747.png)
